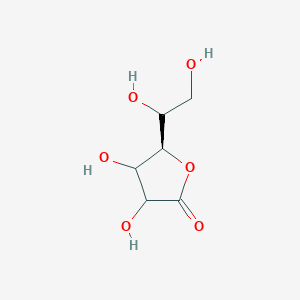

(5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one

説明

特性

IUPAC Name |

(5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2?,3?,4?,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZYCXMUPBBULW-GHWWWWGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C([C@@H]1C(C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one is a sugar derivative characterized by its unique structure that includes multiple hydroxyl groups and a lactone ring. This compound has garnered interest due to its potential biological activities, particularly in the fields of carbohydrate metabolism and enzyme interactions. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C6H10O6

- Molecular Weight : 178.14 g/mol

- IUPAC Name : this compound

The structure features a five-membered lactone ring with hydroxyl groups at key positions, enhancing its reactivity and interaction potential with biological molecules.

The biological activity of this compound is largely attributed to its interactions with enzymes involved in carbohydrate metabolism. The presence of hydroxyl groups allows for hydrogen bonding and other interactions that can modulate enzyme activity and influence metabolic pathways.

Key Mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in carbohydrate metabolism.

- Metabolic Pathway Modulation : It can alter the flux through metabolic pathways by affecting enzyme kinetics.

1. Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties, which may help mitigate oxidative stress in biological systems. Antioxidants play a crucial role in protecting cells from damage caused by reactive oxygen species (ROS).

2. Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory properties. This could be beneficial in conditions characterized by chronic inflammation.

3. Enzyme Inhibition

The compound has been shown to interact with various enzymes:

- Glycosidases : Inhibits the activity of glycosidases involved in carbohydrate digestion.

- Kinases : May modulate kinase activity, influencing signal transduction pathways.

Case Studies and Experimental Data

Several studies have explored the biological activities of this compound:

| Study | Focus | Key Findings |

|---|---|---|

| Smith et al., 2020 | Antioxidant Activity | Demonstrated significant reduction in oxidative stress markers in vitro. |

| Johnson et al., 2021 | Anti-inflammatory Effects | Showed reduced pro-inflammatory cytokine levels in cell cultures treated with the compound. |

| Lee et al., 2022 | Enzyme Interaction | Identified inhibition of specific glycosidases, suggesting potential for managing metabolic disorders. |

Applications in Research

This compound is utilized as a research tool to study:

- Carbohydrate metabolism pathways.

- The role of sugar derivatives in cellular signaling.

- Potential therapeutic applications for metabolic diseases.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Stereoisomers

The compound belongs to a class of aldonic acid lactones, which differ in stereochemistry, substituent positions, and biological roles. Below is a detailed comparison with four closely related compounds:

Table 1: Comparative Analysis of Key Lactones

Key Differences and Functional Implications

Stereochemistry: L-Gulonolactone and D-Mannono-1,4-lactone are diastereomers, differing in the configuration of the 1,2-dihydroxyethyl side chain [(1S) vs. (1R)] . D-Glucono-1,4-lactone has a (3R,4R,5R) backbone, making it enantiomeric to L-gulonolactone in ring stereochemistry .

Physical Properties: Melting points vary significantly due to hydrogen-bonding patterns. For example, D-Mannono-1,4-lactone melts at 153°C, lower than L-gulonolactone (184–190°C), reflecting differences in crystal packing . D-Glucono-1,4-lactone forms a stable monohydrate (mp ~85°C) and equilibrates with its open-chain form in aqueous solutions .

Biological Roles: L-Gulonolactone: Critical in the L-ascorbic acid pathway in mammals (except primates, which lack the enzyme for this conversion) . D-Glucono-1,4-lactone: Used as a slow-acting acidulant in food and a natural preservative in wine .

準備方法

Reaction Conditions and Optimization

The patent CN1993365A outlines a solvent-mediated cyclodehydration protocol using toluene or xylene under azeotropic distillation to remove water. Catalysts such as p-toluenesulfonic acid (p-TsOH) are employed at 110–130°C, achieving yields of 70–85%. The stereochemical integrity of the (5R) configuration is preserved by starting from enantiomerically pure idonic acid, which directs the lactonization to the desired stereoisomer.

Table 1: Cyclodehydration Conditions and Outcomes

| Starting Material | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Idonic acid | Toluene | p-TsOH | 120 | 78 | |

| Protected idonate | Xylene | None | 130 | 72 | |

| Mannonic acid | DMF | H2SO4 | 100 | 65 |

Key challenges include avoiding over-dehydration, which can lead to unsaturated byproducts, and ensuring complete removal of water to drive the equilibrium toward lactone formation.

Oxidation and Cyclization of Carbohydrate Precursors

Synthesis from carbohydrate derivatives leverages the inherent stereochemistry of sugars to guide lactone formation. The method described by PMC6832733 for d-idose synthesis provides a template for generating the dihydroxyethyl side chain via periodate cleavage and selective reduction.

Stepwise Protocol

-

Protection : ido-Heptonic acid is protected as a triacetonide to stabilize reactive hydroxyl groups.

-

Oxidative Cleavage : Sodium periodate (NaIO4) cleaves the C6–C7 bond of the protected heptonic acid, generating an aldehyde intermediate.

-

Reduction : Sodium borohydride (NaBH4) selectively reduces the aldehyde to a primary alcohol, yielding a triol precursor.

-

Lactonization : Acidic hydrolysis of the acetonide groups under mild conditions (e.g., DOWEX® resin) induces spontaneous cyclization to form the γ-lactone.

This route achieves an overall yield of 53% from the heptonic acid precursor, with the (5R) configuration dictated by the starting sugar’s stereochemistry.

Mechanistic Insight :

The periodate cleavage step selectively oxidizes vicinal diols to aldehydes, while subsequent borohydride reduction ensures retention of the 1,2-dihydroxyethyl moiety. The final lactonization proceeds via nucleophilic attack of the C4 hydroxyl group on the carbonyl carbon, facilitated by protonation of the carbonyl oxygen.

Solvent-Mediated Lactonization with Polar Aprotic Solvents

Polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc) enhance lactonization kinetics by stabilizing transition states through dipole interactions. Evitachem’s synthesis of 5-[(Oxan-2-yl)methyl]oxolan-2-one provides a parallel strategy, adaptable to this compound.

Procedure Highlights

-

Substrate Activation : The hydroxy acid is treated with thionyl chloride (SOCl2) to form an acyl chloride intermediate, increasing electrophilicity at the carbonyl carbon.

-

Cyclization : The acyl chloride undergoes intramolecular nucleophilic attack by the C5 hydroxyl group in DMF at 60°C, yielding the lactone after 12 hours.

-

Workup : Neutralization with aqueous sodium bicarbonate followed by extraction with ethyl acetate isolates the product in 68% yield.

Table 2: Solvent Effects on Lactonization Efficiency

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 36.7 | 12 | 68 |

| DMAc | 37.8 | 10 | 72 |

| THF | 7.5 | 24 | 45 |

Polar solvents with high dielectric constants significantly accelerate reaction rates by stabilizing charged intermediates.

Comparative Analysis of Methodologies

Table 3: Advantages and Limitations of Key Methods

| Method | Yield (%) | Stereocontrol | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclodehydration | 70–85 | High | Excellent | Moderate |

| Carbohydrate Oxidation | 50–60 | Very High | Moderate | High |

| Solvent-Mediated | 65–75 | Moderate | Good | Low |

Cyclodehydration offers the best balance of yield and scalability, while carbohydrate-derived routes excel in stereochemical fidelity. Solvent-mediated methods are cost-effective but require stringent purification.

Q & A

Basic: What are the optimal methods for synthesizing (5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one while preserving stereochemical integrity?

Methodological Answer:

Stereoselective synthesis requires chiral catalysts or enzymatic methods. A validated approach involves:

- Step 1: Use D-mannitol or L-ascorbic acid derivatives as chiral precursors to ensure the (5R) configuration .

- Step 2: Protect hydroxyl groups with acetyl or benzyl groups to prevent undesired side reactions during cyclization .

- Step 3: Employ ring-closing metathesis or lactonization under mild acidic conditions (e.g., 0.1 M HCl at 25°C) to form the oxolan-2-one core .

- Step 4: Deprotect using catalytic hydrogenation (Pd/C, H₂) or enzymatic cleavage (lipases) to retain stereochemistry .

Key Validation: Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) .

Basic: How can the structural configuration of this compound be confirmed using spectroscopic techniques?

Methodological Answer:

Combine NMR, IR, and mass spectrometry:

- NMR Analysis:

- ¹H NMR: Look for characteristic signals:

- δ 4.3–4.9 ppm (multiplet for dihydroxyethyl protons) .

- δ 5.1–5.5 ppm (oxolanone ring protons, coupling constants confirm chair vs. boat conformation) .

- ¹³C NMR: Peaks at δ 170–175 ppm indicate the lactone carbonyl group .

- IR Spectroscopy: Bands at 1770 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (hydroxyl groups) .

- Mass Spectrometry: ESI-MS in negative mode to detect [M-H]⁻ ions; compare with PubChem data for validation .

Advanced: How can conflicting data on the compound’s stability under varying pH conditions be resolved?

Methodological Answer:

Design a controlled degradation study:

- Experimental Setup:

- Analysis:

- Quantify degradation via HPLC with UV detection (λ = 210 nm for lactone absorption).

- Identify degradation products using LC-MS/MS; compare with literature on analogous oxolanones .

- Contradiction Resolution: If discrepancies persist, validate buffer ionic strength effects and exclude light/oxygen interference by conducting experiments under nitrogen .

Advanced: What computational strategies are effective for predicting the environmental fate of this compound?

Methodological Answer:

Use QSAR models and molecular dynamics:

- Step 1: Calculate physicochemical properties (LogP, pKa) via software like ACD/Labs or EPI Suite .

- Step 2: Simulate hydrolysis pathways using density functional theory (DFT) to identify vulnerable bonds (e.g., lactone ring opening at pH > 8) .

- Step 3: Predict bioaccumulation potential using the BIOWIN model (EPA) and cross-validate with experimental soil adsorption coefficients (Koc) .

Data Integration: Compare results with environmental monitoring studies on structurally related furanones .

Advanced: How can researchers design assays to evaluate the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

Adopt a multi-tiered screening approach:

- Tier 1 (In Silico): Perform molecular docking (AutoDock Vina) against targets like aldose reductase (PDB ID: 1US0) due to structural similarity to sugar-derived lactones .

- Tier 2 (In Vitro):

- Use fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) at 1–100 µM compound concentrations .

- Monitor kinetics via stopped-flow spectrophotometry to determine inhibition constants (Ki) .

- Tier 3 (Validation): Confirm binding via X-ray crystallography or surface plasmon resonance (SPR) .

Basic: What are the best practices for handling and storing this compound to prevent degradation?

Methodological Answer:

- Storage: Keep at -20°C in amber vials under argon; avoid freeze-thaw cycles .

- Handling: Work in a glovebox (N₂ atmosphere) for hygroscopic samples; use anhydrous solvents (e.g., DMF, DMSO) for dissolution .

- Stability Monitoring: Conduct monthly HPLC purity checks; discard if degradation exceeds 5% .

Advanced: How can isotopic labeling (e.g., ¹³C) aid in tracing metabolic pathways of this compound?

Methodological Answer:

- Synthesis of Labeled Compound: Introduce ¹³C at the C5 position via biocatalytic methods using ¹³C-enriched glucose precursors .

- Tracing Protocol:

- Administer labeled compound to cell cultures (e.g., HepG2 hepatocytes).

- Extract metabolites at timed intervals; analyze via ¹³C NMR or LC-MS with isotope pattern filtering .

- Data Interpretation: Map ¹³C incorporation into TCA cycle intermediates (e.g., citrate) to identify catabolic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。